1-(Dimethylamino)-3-(3-methylphenyl)urea
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Overview
Description
1-(Dimethylamino)-3-(3-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a dimethylamino group and a 3-methylphenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-methylphenyl isocyanate+dimethylamine→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to optimize the yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of flow microreactor systems has been reported to provide a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethylamino)-3-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
1-(Dimethylamino)-3-(3-methylphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Dimethylamino)-3-(3-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the 3-methylphenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-(Dimethylamino)-3-phenylurea
- 1-(Dimethylamino)-3-(4-methylphenyl)urea
- 1-(Dimethylamino)-3-(2-methylphenyl)urea
Comparison: 1-(Dimethylamino)-3-(3-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications.
Properties
CAS No. |
19102-40-0 |
---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C10H15N3O/c1-8-5-4-6-9(7-8)11-10(14)12-13(2)3/h4-7H,1-3H3,(H2,11,12,14) |
InChI Key |
DMSHEPCAXLUGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NN(C)C |
Origin of Product |
United States |
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